molecular formula C11H17N3O2S B153148 tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 365996-05-0

tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No. B153148
M. Wt: 255.34 g/mol
InChI Key: BMLHPGOMLGKYIJ-UHFFFAOYSA-N
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Description

The compound 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one is similar in structure. It has a molecular weight of 170.22 and its IUPAC name is 2-amino-3,5,6,7-tetrahydro-4H-3lambda3-thiazolo[5,4-c]pyridin-4-one .


Molecular Structure Analysis

The InChI code for 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one is 1S/C6H8N3OS/c7-6-9-3-1-2-8-5(10)4(3)11-6/h11H,1-2H2,(H2,7,9)(H,8,10) . This provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The related compound 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one is a solid at room temperature .

Scientific Research Applications

    Scientific Field: Chemistry

    • Application : The compound 2-Amino-5-tert-butyl-1,3,4-thiadiazole is used in the field of chemistry .
    • Results or Outcomes : The compound has a molecular weight of 157.237 .

    Scientific Field: Material Science

    • Application : 4-tert-Butylpyridine is used as a specific additive of redox electrolyte in dye-sensitized solar cells .
    • Method of Application : It is used in the composition of electrolyte for dye-sensitized solar cell .

    Scientific Field: Material Science

    • Application : 2-Amino-5-tert-butyl-1,3,4-thiadiazole inhibits the corrosion of brass in sea water samples .

    Scientific Field: Chemistry

    • Application : tert-Butylamine is used as an intermediate in the preparation of the sulfenamides .
    • Method of Application : As rubber accelerators, these compounds modify the rate of vulcanization of rubber .
  • Scientific Field: Chemistry
    • Application : (2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(phenyl)methanone is a compound that has a similar structure .
    • Results or Outcomes : The compound has a molecular weight of 259.33 .
  • Scientific Field: Chemistry
    • Application : tert-Butylamine is used as an intermediate in the preparation of the sulfenamides .
    • Method of Application : As rubber accelerators, these compounds modify the rate of vulcanization of rubber .

Safety And Hazards

The related compound 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one has several hazard statements: H302, H315, H319, H332, H335 . This suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-5-4-7-8(6-14)17-9(12)13-7/h4-6H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLHPGOMLGKYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463456
Record name tert-Butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

CAS RN

365996-05-0
Record name 1,1-Dimethylethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365996-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-amino-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of compound tert-butyl 4-oxopiperidine-1-carboxylate (24.0 g, 120.6 mmol) in dry CHCl3 (500 mL) at 0-5° C., was slowly added a solution of Br2 in CHCl3 (100 mL) over 1.5 hours. The reaction mixture was warmed to RT and stirred for 3 hours. The reaction mixture was concentrated to obtain solid, which was thoroughly washed with Et2O. The resulting intermediate tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate was used immediately in the next reaction. Accordingly, this intermediate (20 g, 72 mmol) was suspended in pentane, filtered, washed with pentane, and the solid so obtained dried in vacuo and dissolved in EtOH (100 mL). Thiourea (5.46 g, 72.0 mmol) was added and the reaction mixture heated for 4 hours at 70-75° C. The reaction mixture was concentrated to yield a residue, which was treated with aq. Na2CO3 solution, adjusted to pH=10, extracted with EtOAc, washed with water, washed with brine solution, dried (Na2SO4), filtered, and concentrated. The residue washed with pentane to obtain tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (8.7 g, 28% yield)
Quantity
24 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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Quantity
500 mL
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Quantity
100 mL
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solvent
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[Compound]
Name
intermediate
Quantity
20 g
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reactant
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5.46 g
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reactant
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Synthesis routes and methods II

Procedure details

Dissolved 4-Oxo-piperidine-1-carboxylic acid tert-butyl ester (15.0 g, 75.28 mmol) in 75 mL of cyclohexane. To this was added pyrrolidine (6.70 mL, 79.00 mmol) and a catalytic amount of TsOH. The mixture was refluxed with a Dean-Stark trap until no water was collected (5 h). The mixture was filtered and concentrated to an oily brown residue. The residue was dissolved in 25 mL of anhydrous MeOH. To this mixture was added S(0) (2.40 g). The mixture was cooled in and ice bath and acetamide (3.19 g, 76.00 mmol) was added in portions. After 2 h and warming to room temperature a thick tan ppt. appeared. Filtered the material and washed with cold MeOH to give 10.04 g. A second ppt., 3.64 g, was collected. 1H NMR indicated identical material and these were combined to give 2-amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid tert-butyl ester.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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3.19 g
Type
reactant
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Synthesis routes and methods III

Procedure details

A suspension of 3-Bromo-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (10 grams, 35 mmol, obtained in above step) and thiourea (3.28 grams, 42 mmol) in isopropanol (100 mL) was refluxed for 1 hour. After completion of reaction, reaction mass was concentrated and resulted crude was triturated with diethyl ether (50 mL), solids were filtered and dried under vacuum to obtain the title compound (10 grams).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
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tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Reactant of Route 3
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tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Reactant of Route 4
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tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Reactant of Route 6
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Citations

For This Compound
1
Citations
H Ma, W Lu, Z Sun, L Luo, D Geng, Z Yang, E Li… - European Journal of …, 2015 - Elsevier
The Smoothened (Smo) receptor is an important component of the hedgehog (Hh) signaling pathway, which plays a critical role during embryonic development. In adults, Hh signaling …
Number of citations: 23 www.sciencedirect.com

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